molecular formula C10H7BrO2S B2942986 2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one CAS No. 1247175-70-7

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one

Cat. No.: B2942986
CAS No.: 1247175-70-7
M. Wt: 271.13
InChI Key: CHRRVDHUXFSIQS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one (CAS: 1247175-70-7) is an organic compound featuring a thiophene ring substituted with a bromine atom at the 3-position and a furan ring linked via an ethanone group. Its molecular formula is C₁₀H₇BrO₂S, with a molecular weight of 271.13 g/mol . The compound exists as an oil at room temperature, and its synthesis typically involves coupling reactions between bromothiophene and furan derivatives under catalytic conditions. Key spectroscopic data includes a carbonyl (C=O) stretch in IR and distinct ¹³C NMR signals (e.g., δ ~184.9 for the ketone carbon in related structures) .

Properties

IUPAC Name

2-(3-bromothiophen-2-yl)-1-(furan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c11-7-3-5-14-10(7)6-8(12)9-2-1-4-13-9/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRRVDHUXFSIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC2=C(C=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Thiophene and Furan Precursors

The most direct route to 2-(3-bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one involves sequential Friedel-Crafts acylations. Zinc halides, particularly zinc chloride (ZnCl₂), have been identified as optimal catalysts for thiophene acylation due to their ability to minimize resinification and side-product formation. A typical protocol involves:

  • Bromothiophene Synthesis : 3-Bromothiophene is prepared via electrophilic bromination of thiophene using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving >85% regioselectivity.
  • Acylation of 3-Bromothiophene : The brominated thiophene reacts with 2-furoyl chloride in the presence of ZnCl₂ (0.5–1.0 equiv) at 60–80°C for 4–6 hours. This step yields 2-(3-bromothiophen-2-yl)acetylfuran as the primary product.

Key Data :

Parameter Value Source
Catalyst Loading 0.7 equiv ZnCl₂
Reaction Temperature 70°C
Yield 72–78%

Alternative Acylating Agents

Acetic anhydride and acetyl chloride have been explored as acylating agents, though they require higher temperatures (90–110°C) and exhibit lower yields (58–65%) compared to furoyl chloride. The use of polyether sulfone sulfamic acid (PES-NHSO₃H) as a heterogeneous catalyst has shown promise in furan acylation, achieving 85–97% yields in related systems.

Regioselective Bromination Post-Acylation

Bromination of Preformed Diketones

An alternative pathway involves brominating 1,2-di(thiophen-2-yl)ethan-1-one after acylation. This method employs bromine (Br₂) in acetic acid at 25–30°C, selectively introducing bromine at the thiophene 3-position due to electronic directing effects.

Experimental Conditions :

  • Reagent : Br₂ (1.1 equiv) in HOAc
  • Time : 2–3 hours
  • Yield : 68–74%

Comparative Analysis of Bromination Strategies

Post-acylation bromination avoids the handling of sensitive bromothiophene intermediates but risks over-bromination. Direct use of 3-bromothiophene ensures higher purity (>95% by HPLC) but requires stringent temperature control during the acylation step.

Cross-Coupling and Cyclocondensation Approaches

Cyclocondensation Side Reactions

Prolonged reaction times (>8 hours) in acidic media lead to cyclocondensation byproducts, such as spiro[furan-2,3ʹ-indoline] derivatives. Mitigation requires strict monitoring of reaction progress via TLC or GC-MS.

Catalyst Optimization and Solvent Effects

Zinc Halides vs. Lewis Acid Alternatives

Zinc chloride outperforms traditional Friedel-Crafts catalysts (e.g., AlCl₃) in minimizing resinification. AlCl₃ generates sticky complexes with thiophene, reducing yields to <50%.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) accelerate acylation but promote side reactions. Dichloromethane and chlorobenzene balance reactivity and selectivity, achieving optimal yields.

Purification and Characterization

Chromatographic Methods

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (4:1). The target compound elutes at Rf = 0.35–0.4, with final purity >98% confirmed by ¹H NMR.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.72 (d, J = 5.2 Hz, 1H, thiophene-H), 6.85–6.92 (m, 2H, furan-H), 4.12 (s, 2H, CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).

Industrial-Scale Considerations

American Elements produces this compound via continuous-flow Friedel-Crafts acylation, achieving batch sizes >50 kg/month with >99% purity. Key challenges include catalyst recycling and bromine handling, addressed through closed-loop solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction Reactions: The ethanone bridge can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Alcohols or other reduced ethanone derivatives.

Scientific Research Applications

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

    Chemical Biology: It can be used as a probe or ligand in biochemical assays to study various biological processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would vary based on the specific context of its use.

Comparison with Similar Compounds

2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one (CAS: 1343669-33-9)

  • Structure : Replaces the bromothiophene ring with a 2-bromophenyl group and shifts the furan substitution to the 3-position.
  • Molecular Formula : C₁₂H₉BrO₂ (MW: 265.11 g/mol).
  • Physical Properties : Exists as a powder, contrasting with the oily state of the target compound, likely due to reduced molecular symmetry and weaker intermolecular forces .
  • Reactivity : The phenyl group’s electron-withdrawing bromine may reduce electrophilicity compared to the thiophene’s sulfur-mediated electron delocalization.

1-(5-Chlorobenzo[b]furan-2-yl)ethan-1-one (CAS: 1646-32-8)

  • Structure : Features a benzo[b]furan core with a chlorine substituent instead of separate thiophene and furan rings.
  • Molecular Formula : C₁₀H₇ClO₂ (MW: 202.62 g/mol).
  • Applications : The benzofuran system enhances aromatic stability, making it suitable for optoelectronic materials. Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance in reactions .

1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one (CAS: 62715-35-9)

  • Structure : Retains the bromothiophene ring but replaces the furan with a chlorine atom.
  • Molecular Formula : C₆H₄BrClOS (MW: 239.52 g/mol).

1-(Furan-2-yl)-2-(2-nitrophenyl)ethan-1-one

  • Structure : Substitutes the bromothiophene with a nitro-phenyl group.
  • Physical Properties : Reported as a light brown solid (mp = 70–71°C), highlighting how electron-withdrawing nitro groups enhance crystallinity via dipole interactions .
  • Electronic Effects : The nitro group significantly lowers electron density at the ketone, altering reactivity in condensation reactions.

Structural and Functional Analysis

Electronic and Steric Effects

  • Thiophene vs. Phenyl/Other Heterocycles : Thiophene’s sulfur atom enhances electron delocalization, increasing stability and directing electrophilic substitution to specific positions. Benzofuran derivatives (e.g., CAS 1646-32-8) exhibit extended conjugation for UV absorption .
  • Halogen Influence : Bromine’s bulkiness and polarizability compared to chlorine (CAS 62715-35-9) may improve binding in biological targets (e.g., enzymes) but reduce solubility .

Biological Activity

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one, a compound with the molecular formula C10_{10}H7_7BrO2_2S and a molecular weight of 271.13 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and relevant case studies.

The compound is characterized by the following properties:

  • IUPAC Name : 2-(3-bromothiophen-2-yl)-1-(furan-2-yl)ethanone
  • Appearance : Oil
  • Storage Temperature : Room Temperature
PropertyValue
Chemical FormulaC10_{10}H7_{7}BrO2_2S
Molecular Weight271.13 g/mol
MDL No.MFCD16847444
PubChem CID62717134
Standard InChIInChI=1S/C10H7BrO2S/c11...

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with brominated thiophene compounds. The specific synthetic route can be optimized for yield and purity, often utilizing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Antimicrobial Activity

Recent studies have indicated that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response.

Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound suggest it may have selective activity against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Properties : A series of thiophene-furan derivatives were synthesized and evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Research : A recent study demonstrated that a structurally similar compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment : In vitro studies on various cell lines (e.g., HeLa, MCF7) showed that certain derivatives led to significant reductions in cell viability at micromolar concentrations, suggesting a promising anticancer profile.

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